4-Bromo-1,8-diaminonaphthalene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9BrN2 |
|---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
4-bromonaphthalene-1,8-diamine |
InChI |
InChI=1S/C10H9BrN2/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-5H,12-13H2 |
InChI Key |
LZTGOZGWRIVART-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)N)N)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 1,8 Diaminonaphthalene
Precursor Synthesis and Bromination Strategies
The synthesis of 4-bromo-1,8-diaminonaphthalene often involves the preparation of a suitable naphthalene-based precursor followed by a bromination step. The choice of precursor and bromination strategy is crucial for achieving high yields and regioselectivity.
Bromination of 1,8-Diaminonaphthalene (B57835) and Related Naphthalene (B1677914) Derivatives
Direct bromination of 1,8-diaminonaphthalene presents a challenge due to the activating nature of the amino groups, which can lead to multiple bromination products and undesired side reactions. The amino groups direct electrophilic substitution to the ortho and para positions. However, controlled bromination of related naphthalene derivatives has been explored. For instance, the bromination of 1-nitronaphthalene (B515781) can be achieved using elemental bromine in the presence of a Lewis acid like iron(III) chloride. google.com Another approach involves the use of a mixture of hydrogen peroxide and an alkali bromide. google.com
A more targeted approach for introducing bromine at the desired position involves the Sandmeyer reaction. This method starts with 1,8-diaminonaphthalene, which is first diazotized with sodium nitrite (B80452) (NaNO₂) and then treated with a copper(I) bromide (CuBr) solution. researchgate.net While this method offers regioselectivity, it can suffer from moderate yields due to competing side reactions. smolecule.com
Synthesis from 4-Bromo-1,8-Naphthalic Anhydride (B1165640) and its Derivatives
An alternative and widely used precursor for the synthesis of this compound and its derivatives is 4-bromo-1,8-naphthalic anhydride. chemicalbook.com This compound is a valuable intermediate for producing dyestuffs, pigments, and optical brighteners. google.com A method for its preparation involves the bromination of a di-alkali metal salt of 1,8-naphthalic acid in an aqueous solution at a specific pH range, followed by cyclization. google.com
The synthesis of N-substituted naphthalimides from 4-bromo-1,8-naphthalic anhydride is a common strategy. For example, reacting 4-bromo-1,8-naphthalic anhydride with amines like n-butylamine in ethanol (B145695) under reflux yields the corresponding N-substituted 4-bromo-1,8-naphthalimide. nih.gov These naphthalimide derivatives can then be further modified. For instance, the bromine atom can be substituted through reactions like the Heck coupling. rsc.org
Direct Synthetic Routes and Optimization Studies
Directly constructing the this compound scaffold or optimizing existing multi-step syntheses are key areas of research to improve efficiency and yield.
Multi-step Synthesis and Reaction Conditions
Optimization of reaction conditions is crucial for improving the efficiency of these multi-step syntheses. For example, in the copper-catalyzed annulation of 2-[(2-bromophenyl)ethynyl]benzaldehyde with 1,8-diaminonaphthalene, the choice of solvent and temperature significantly impacts the product yield. kyoto-u.ac.jp The use of microwave irradiation has been shown to improve the yield and allow for scaling up the reaction. kyoto-u.ac.jp
| Reaction Step | Reagents and Conditions | Product | Yield | Reference |
| Bromination of 1-Nitronaphthalene | Br₂, FeCl₃, Chloroform, 65°C | 1-Nitro-5-bromonaphthalene | 77% | google.com |
| Sandmeyer Reaction | 1,8-Diaminonaphthalene, NaNO₂, CuBr | 1,8-Dibromonaphthalene | Moderate | researchgate.netsmolecule.com |
| Imide Synthesis | 4-Bromo-1,8-naphthalic anhydride, n-Butylamine, Ethanol, Reflux | N-n-Butyl-4-bromo-1,8-naphthalimide | 70% | nih.gov |
| Copper-Catalyzed Annulation | 2-[(2-bromophenyl)ethynyl]benzaldehyde, 1,8-diaminonaphthalene, CuI, DMF, 120°C (Microwave) | Dihydroisoquinolino[2,1-a]perimidine derivative | 91% | kyoto-u.ac.jp |
Green Chemistry Approaches and Sustainable Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of heterocyclic compounds derived from 1,8-diaminonaphthalene. jocpr.com This includes the use of greener solvents like water or ethanol, employing catalysts instead of stoichiometric reagents, and developing one-pot procedures to reduce waste and energy consumption. jocpr.comresearchgate.net For instance, the use of ultrasonic irradiation has been reported as an efficient and simple method for the synthesis of 2-substituted-1H-perimidine derivatives from 1,8-diaminonaphthalene and aldehydes. jocpr.com
Purification and Isolation Techniques for Research Applications
The purification and isolation of this compound and its derivatives are critical for obtaining materials of high purity for research and applications. Common purification techniques include recrystallization, column chromatography, and sublimation.
Recrystallization from a suitable solvent, such as ethanol or cyclohexane, is often employed to purify solid products. google.comnih.gov For instance, N-n-butyl-4-bromo-1,8-naphthalimide can be recrystallized from ethanol to yield a light-yellow product. nih.gov
Column chromatography using silica (B1680970) gel is a versatile technique for separating complex mixtures and purifying products. nih.gov The choice of eluent is crucial for achieving good separation.
For volatile compounds, sublimation under vacuum can be an effective purification method. 1,8-Diaminonaphthalene itself can be purified by sublimation in a vacuum. chemicalbook.com
In some multi-step syntheses, particularly those employing phase-switch strategies with boronic acids, purification can be simplified. The boronic acid functionality can act as a "phase tag," allowing for the transfer of the compound between organic and aqueous phases, thereby avoiding the need for silica gel chromatography. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 4 Bromo 1,8 Diaminonaphthalene
Reactions at the Amino Groups
The adjacent amino groups in the 1 and 8 positions of the naphthalene (B1677914) ring are highly nucleophilic and readily participate in a variety of condensation and substitution reactions.
The condensation of primary amines with carbonyl compounds to form imines, or Schiff bases, is a fundamental reaction in organic chemistry. 4-Bromo-1,8-diaminonaphthalene can react with aldehydes and ketones to form the corresponding mono- or di-imine derivatives. These reactions are typically carried out by heating the reactants in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product.
The synthesis of imine derivatives can also be achieved under solvent- and catalyst-free conditions using a pressure reduction technique, which has been shown to be highly efficient for the reaction of various aldehydes with anilines. scirp.org For instance, halogenated aromatic aldehydes, such as p-fluorobenzaldehyde, p-chlorobenzaldehyde, and p-bromobenzaldehyde, react with benzylamine (B48309) to produce the corresponding imines in excellent yields. scirp.org
Table 1: Examples of Imine Synthesis from Aldehydes and Amines
| Aldehyde | Amine | Product | Yield (%) | Reference |
| p-Fluorobenzaldehyde | Benzylamine | N-(4-Fluorobenzylidene)aniline | >90 | scirp.org |
| p-Chlorobenzaldehyde | Benzylamine | N-(4-Chlorobenzylidene)aniline | 99 | scirp.org |
| p-Bromobenzaldehyde | Benzylamine | N-(4-Bromobenzylidene)aniline | 100 | scirp.org |
| p-Tolualdehyde | Benzylamine | N-(4-Methylbenzylidene)aniline | >90 | scirp.org |
| p-Anisaldehyde | o-Toluidine | N-(4-Methoxybenzylidene)-2-methylaniline | 99 | scirp.org |
| p-Anisaldehyde | m-Toluidine | N-(4-Methoxybenzylidene)-3-methylaniline | 99 | scirp.org |
These reactions highlight the general applicability of imine formation, a reaction type that this compound readily undergoes at its amino groups.
One of the most characteristic reactions of 1,8-diaminonaphthalene (B57835) and its derivatives is the condensation with carbonyl compounds or their equivalents to form perimidines, a class of heterocyclic compounds. bas.bgjocpr.comtubitak.gov.tr The reaction of this compound with aldehydes or carboxylic acids leads to the formation of 6-bromoperimidine derivatives.
A variety of catalysts and reaction conditions have been employed for the synthesis of perimidines. For example, a greener one-pot procedure utilizes a catalytic amount of N-Bromosuccinimide (NBS) under sonication to convert 1,8-diaminonaphthalene and various aldehydes into 2-substituted-1H-perimidine derivatives in high yields and short reaction times. jocpr.com Zeolites, such as NaY, have also been used as efficient and reusable catalysts for the cyclocondensation of 1,8-diaminonaphthalene with aromatic aldehydes at room temperature. tubitak.gov.tr Furthermore, a catalyst- and solvent-free method involves heating 1,8-diaminonaphthalene with ethoxy carbonylhydrazones at 120-125 °C to produce 2-substituted perimidines. bas.bg
In a specific example, the reaction of 4-bromo-substituted precursors can lead to the corresponding bromo-perimidine. For instance, 2-(4-Bromophenyl)-1H-Perimidine was synthesized in 94% yield using the NBS catalytic method. jocpr.com
Table 2: Synthesis of 2-Substituted-1H-perimidines
| Aldehyde/Carboxylic Acid Derivative | Catalyst/Conditions | Product | Yield (%) | Reference |
| Various Aldehydes | NBS, Sonication | 2-Aryl-1H-perimidines | 94-97 | jocpr.com |
| Aromatic Aldehydes | NaY Zeolite, Ethanol (B145695), RT | 2-Aryl-2,3-dihydro-1H-perimidines | Good | tubitak.gov.tr |
| Ethoxy Carbonylhydrazones | 120-125 °C, Solvent-free | 2-Aryl/Alkyl-1H-perimidines | 71-73 | bas.bg |
| 4-Bromobenzaldehyde | NBS, Sonication | 2-(4-Bromophenyl)-1H-perimidine | 94 | jocpr.com |
The formation of the perimidine ring system is a robust and versatile reaction, providing a straightforward route to a wide range of functionalized heterocyclic compounds from this compound.
For analytical applications such as gas chromatography-mass spectrometry (GC-MS), the polarity of diaminonaphthalenes can be reduced, and their volatility increased through derivatization of the amino groups. Acylation and silylation are common derivatization techniques. researchgate.net
Acylation can be achieved using various anhydrides, such as acetic, isobutyric, and pentafluoropropionic anhydrides. researchgate.net Silylation is typically performed using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). researchgate.net These reactions convert the polar amino groups into less polar amide or silylamine functionalities, improving their chromatographic behavior. While specific studies on the acylation and silylation of this compound are not detailed in the provided results, the general methods applied to other diamino- and dihydroxynaphthalenes are directly applicable. researchgate.net The optimization of these derivatization procedures involves varying solvents, reaction times, and temperatures to achieve quantitative conversion and minimize byproduct formation. researchgate.net
Reactions at the Bromo Group
The bromo substituent on the naphthalene ring of this compound is susceptible to displacement and can participate in various metal-catalyzed cross-coupling reactions, providing a versatile handle for further functionalization.
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.combyjus.com In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring.
The rate of SNAr reactions is influenced by the nature of the leaving group and the presence of activating groups. masterorganicchemistry.com Although fluorine is often a better leaving group in SNAr than other halogens because the first, rate-determining step is the nucleophilic attack, the bromo group in this compound can still be displaced by strong nucleophiles, especially under forcing conditions or with appropriate catalytic activation. masterorganicchemistry.com For instance, 4-bromo-1,8-naphthalimide derivatives undergo GST-catalyzed SNAr replacement of the bromo group with a glutathionyl group. nih.gov
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can serve as a substrate in these reactions, allowing for the introduction of a wide variety of substituents at the 4-position.
The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an aryl halide. nih.govchemrxiv.org The amino groups of this compound can be used to protect a boronic acid, forming a stable diazaborinine derivative. tcichemicals.comucl.ac.uk This protected boronic acid can then undergo Suzuki coupling. Conversely, the bromo group of this compound itself can be the site of the coupling reaction. For example, the direct Suzuki-Miyaura coupling of naphthalene-1,8-diaminato (dan)-substituted aryl boron compounds with aryl bromides has been achieved using a weak base and a palladium/copper co-catalyst system. nih.govchemrxiv.org
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. libretexts.org This reaction would allow for the introduction of a new amino or substituted amino group at the 4-position of this compound. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.org While a specific example of a Buchwald-Hartwig reaction on this compound is not provided, the methodology is broadly applicable to aryl bromides. libretexts.orgacs.org
Table 3: Examples of Cross-Coupling Reactions Involving Bromoarenes
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst/Conditions | Product | Reference |
| Suzuki-Miyaura | 2-(4-Bromophenyl)-diazaborinine | 4-(Ethoxycarbonyl)phenylboronic acid | Pd(PPh3)4, K2CO3, Toluene/Water, 90 °C | Biphenyl derivative | tcichemicals.com |
| Suzuki-Miyaura | 4-Bromotoluene | Pentafluorophenyl-B(dan) | Pd(PPh3)4, CuTC, Cs2CO3, DME, 70 °C | 4-Methyl-2',3',4',5',6'-pentafluorobiphenyl | nih.gov |
| Buchwald-Hartwig | Aryl Bromides | Amines | PdCl2(P(o-Tolyl)3)2, Toluene, 100 °C | Arylamines | libretexts.org |
These cross-coupling reactions significantly expand the synthetic utility of this compound, enabling the construction of complex molecular architectures.
Mechanistic Elucidation via Computational and Experimental Methods
The mechanisms governing the reactions of 1,8-diaminonaphthalene and its derivatives have been a subject of extensive investigation, employing a combination of experimental and computational techniques to unravel the intricate details of their reactivity.
Experimental Investigations:
Experimental approaches to mechanistic elucidation typically involve systematic studies of reaction kinetics and the influence of various parameters on reaction outcomes. For the 1,8-diaminonaphthalene system, this has been particularly evident in the development of cross-coupling protocols for their B(dan) derivatives. Researchers have methodically screened catalysts, bases, and solvents to optimize reaction conditions, which in turn provides critical insight into the reaction mechanism. acs.orgchemrxiv.org For example, the discovery that strong bases like potassium tert-butoxide (t-BuOK) are required to activate otherwise inert aryl-B(dan) compounds for Suzuki-Miyaura coupling pointed towards the crucial role of borate (B1201080) complex formation in the transmetalation step. acs.orgchemrxiv.org
The table below summarizes the conditions explored for the direct Suzuki-Miyaura coupling of cyclopropyl-B(dan), illustrating how experimental screening informs mechanistic understanding. The necessity of a strong base like t-BuOK is a key finding from these studies.
Table 1: Reaction Condition Optimization for Suzuki-Miyaura Coupling of Cyclopropyl-B(dan) with 1-Bromonaphthalene
| Entry | Base | Solvent | Yield (%) |
|---|---|---|---|
| 1 | t-BuOK | 1,4-Dioxane | 84 |
| 2 | t-BuOK | Toluene | 65 |
| 3 | t-BuOK | THF | 42 |
| 4 | t-BuOK | DMF | <10 |
| 5 | KOH | 1,4-Dioxane | 0 |
| 6 | K2CO3 | 1,4-Dioxane | 0 |
| 7 | Cs2CO3 | 1,4-Dioxane | 0 |
Data sourced from a study on the direct Suzuki-Miyaura coupling of dan-substituted organoborons. chemrxiv.org The reaction was conducted with Pd(PPh₃)₄ as the catalyst at 100 °C.
Computational Elucidation:
Computational chemistry, particularly Density Functional Theory (DFT), has proven to be an indispensable tool for understanding the structure and reactivity of these molecules. DFT calculations, often using functionals like B3LYP, allow for the modeling of reaction pathways, the calculation of activation energies, and the characterization of transition states. scispace.commdpi.com
For example, in the condensation reaction of 1,8-diaminonaphthalene with ethyl aroylpyruvates to form perimidines, computational studies were used to evaluate the energetics of several possible reaction pathways. scispace.com By calculating the heat of formation and internal energy for all proposed structures, the most energetically favorable pathway was identified, which coincided with the experimentally observed product. scispace.com This synergy between computation and experiment provides a robust confirmation of the reaction mechanism.
Furthermore, computational methods are used to analyze the electronic properties that underpin the unique reactivity of these compounds. The high proton affinity of "proton sponges" has been rationalized through gas-phase basicity calculations. acs.org Similarly, analysis of the frontier molecular orbitals (HOMO and LUMO) can explain the photophysical properties and intramolecular charge transfer characteristics of substituted naphthalenes, providing a direct link between electronic structure and observable properties. mdpi.com The diminished Lewis acidity of the boron atom in B(dan) compounds, which accounts for their stability, has also been investigated and explained through computational analysis. acs.org These theoretical models are crucial for rationalizing observed reactivities and for the predictive design of new reagents and reactions.
Derivatization Strategies and Functionalization of 4 Bromo 1,8 Diaminonaphthalene
Synthesis of Advanced Naphthalimide Derivatives
The conversion of 4-bromo-1,8-diaminonaphthalene to its corresponding naphthalimide is a foundational step for further functionalization. The process typically begins with the reaction of the precursor, 4-bromo-1,8-naphthalic anhydride (B1165640), with a primary amine or ammonia. This anhydride is readily synthesized from 1,8-naphthalic anhydride. google.com The resulting 4-bromo-1,8-naphthalimide is a versatile platform for introducing a wide range of functional groups at both the imide nitrogen and the 4-position of the naphthalene (B1677914) core. nih.govrsc.orgresearchgate.net
| Precursor | Reagent | Product | Application Area | Reference |
| 4-Bromo-1,8-naphthalic anhydride | Primary Amine (e.g., n-butylamine, ethanolamine) | N-substituted-4-bromo-1,8-naphthalimide | Intermediate for dyes, sensors, polymers | nih.govnih.gov |
| 4-Bromo-1,8-naphthalic anhydride | Ammonia or Ammonium Acetate | 4-Bromo-1,8-naphthalimide | Intermediate for fluorogenic substrates | mdpi.comnih.gov |
| N-substituted-4-bromo-1,8-naphthalimide | Amines, Alcohols, Thiols | 4-amino/alkoxy/thio-N-substituted-1,8-naphthalimide | Fluorescent dyes, chemosensors, OLEDs | nih.govresearchgate.netnih.gov |
| N-substituted-4-bromo-1,8-naphthalimide | Organoboronic Acids (Suzuki Coupling) | 4-aryl/heteroaryl-N-substituted-1,8-naphthalimide | Organic electronics, fluorescent probes | rsc.orgmdpi.com |
| N-substituted-4-bromo-1,8-naphthalimide | Alkynes (Sonogashira Coupling) | 4-alkynyl-N-substituted-1,8-naphthalimide | Fluorescent probes with large Stokes shifts | rsc.org |
The imide nitrogen of the naphthalimide structure is readily functionalized by reacting 4-bromo-1,8-naphthalic anhydride with a variety of primary amines. nih.govmdpi.com This N-substitution is a powerful tool for tuning the solubility, steric hindrance, and electronic properties of the final molecule. For instance, introducing alkyl chains can enhance solubility in organic solvents, which is crucial for solution-based processing of materials. google.com
Furthermore, the N-substituent can be used to link the naphthalimide chromophore to other molecular entities or material scaffolds. Researchers have attached polymerizable groups like norbornene to the imide nitrogen, allowing for the subsequent creation of fluorescent polymers via ring-opening metathesis polymerization (ROMP). nih.gov Similarly, attaching groups like hydroxyethyl (B10761427) allows for further reactions or can influence the molecule's interaction with its environment. nih.govnih.gov The choice of the N-substituent can subtly alter the energy levels of the molecule's frontier orbitals, thereby fine-tuning its photophysical properties. bgsu.edu
The bromine atom at the C-4 position of the naphthalimide core is a key site for peripheral functionalization, acting as a versatile handle for introducing diverse functionalities. researchgate.net This position is part of the delocalized π-electron system, and substituents here have a profound impact on the molecule's absorption and emission characteristics. researchgate.netbgsu.edu
Two primary strategies for modifying the 4-position are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the naphthalimide core activates the C-4 position towards nucleophilic attack. The bromo group can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. nih.govnih.gov This method is widely used to create push-pull chromophores, where an electron-donating group at the 4-position and the electron-accepting imide moiety lead to strong intramolecular charge transfer (ICT). nih.govacs.org These ICT characteristics are responsible for the large Stokes shifts and high fluorescence quantum yields observed in many 4-amino-1,8-naphthalimide (B156640) derivatives, making them ideal for applications as fluorescent sensors and probes. nih.govnih.gov For example, the reaction of N-hydroxyethyl-4-bromo-1,8-naphthalimide with glutathione (B108866), catalyzed by the enzyme Glutathione S-transferase (GST), results in a significant fluorescence enhancement, allowing for the imaging of GST activity in living cells. nih.gov
Palladium-Catalyzed Cross-Coupling: For C-C bond formation, palladium-catalyzed reactions such as Suzuki and Sonogashira couplings are exceptionally effective. rsc.orgmdpi.com The Suzuki coupling, which pairs the 4-bromo-naphthalimide with an organoboronic acid, is used to introduce aryl or heteroaryl groups. rsc.orgmdpi.com For instance, the synthesis of 4-phenyl-1,8-naphthalimide was achieved via the Suzuki coupling of 4-bromo-1,8-naphthalimide with phenylboronic acid. mdpi.com This approach allows for the creation of extended π-conjugated systems with tunable electronic properties for applications in organic electronics. rsc.org Similarly, Sonogashira coupling with terminal alkynes introduces alkynyl substituents, which can also serve to modulate the photophysical properties of the naphthalimide core. rsc.org
Generation of Boronic Acid Derivatives and Their Utility in Organic Synthesis
The transformation of the bromine atom in 4-bromo-1,8-naphthalimide derivatives into a boronic acid or boronic ester group opens up a vast landscape of synthetic possibilities. rsc.org These boron-containing naphthalimides are highly valuable intermediates, primarily for their role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. mdpi.comucl.ac.uk
The synthesis of naphthalimide boronic acids typically involves a lithium-halogen exchange followed by quenching with a trialkyl borate (B1201080), or through a palladium-catalyzed borylation reaction. These derivatives serve as building blocks for constructing more complex molecular architectures. rsc.orgacs.org
The primary utility of naphthalimide boronic acid derivatives is their participation in Suzuki coupling reactions, where the boronic acid group is coupled with an aryl or vinyl halide in the presence of a palladium catalyst. mdpi.com This reaction is highly efficient and tolerant of a wide range of functional groups, enabling the synthesis of complex molecules with precise control. For example, 4-phenyl-1,8-naphthalimide and its derivatives can be readily synthesized by coupling a naphthalimide boronic acid with a bromobenzene (B47551) derivative, or conversely, by coupling 4-bromo-1,8-naphthalimide with phenylboronic acid. mdpi.com This strategy has been employed to create materials for organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netmdpi.com
Beyond their role in Suzuki coupling, boronic acids are known to interact reversibly with diols, such as those found in saccharides. rsc.org This property has been exploited to design fluorescent sensors for carbohydrates. Naphthalimide-based boronic acid probes can exhibit changes in their fluorescence upon binding to saccharides, providing a mechanism for detection and imaging. rsc.orgrsc.org
| Naphthalimide Precursor | Boron Reagent | Product Type | Key Application | Reference |
| 4-Bromo-N-alkyl-1,8-naphthalimide | Phenylboronic Acid | 4-Phenyl-N-alkyl-1,8-naphthalimide | Aggregation-Induced Emission, OLEDs | mdpi.com |
| 4-Bromo-N-alkyl-1,8-naphthalimide | Various Arylboronic Acids | 4-Aryl-N-alkyl-1,8-naphthalimides | Fluorescent Probes, Organic Electronics | rsc.org |
| Naphthalimide with boronic acid functionality | (as the product) | Naphthalimide-boronic acid conjugate | Saccharide Sensing, Fluoride Ion Recognition | rsc.orgacs.orgrsc.org |
Formation of Macrocyclic and Supramolecular Architectures
The rigid and planar structure of the naphthalene core, combined with the reactive sites on 1,8-diaminonaphthalene (B57835) and its naphthalimide derivatives, makes these compounds excellent building blocks for constructing macrocycles and complex supramolecular assemblies. mdpi.comrsc.org
Macrocycles can be synthesized through template condensation reactions. For instance, the condensation of 1,8-diaminonaphthalene with glyoxal (B1671930) in the presence of various divalent metal ions (such as Co(II), Ni(II), and Cu(II)) as templates leads to the formation of tetraaza rsc.organnulene-type macrocyclic complexes. tandfonline.comtandfonline.com In these structures, the metal ion organizes the reactants into the correct orientation for cyclization. Another powerful method for macrocyclization is the palladium-catalyzed amination of dihaloarenes, including naphthalene derivatives, with polyamines. researchgate.net These reactions can yield macrocycles of various sizes, including cyclodimers and cyclotrimers. researchgate.net
Beyond covalent macrocycles, naphthalimide derivatives are adept at forming non-covalent supramolecular structures through self-assembly. mdpi.comresearchgate.netiitg.ac.in The driving forces behind this assembly are typically a combination of π-π stacking interactions between the electron-deficient naphthalimide rings and hydrogen bonding. mdpi.comrsc.org For example, naphthalimide-peptide conjugates have been shown to self-assemble into J-type aggregates, guided by amide hydrogen bonding, leading to ordered structures with interesting photophysical properties like aggregation-induced emission (AIE). rsc.orgrsc.org The ability of naphthalimide derivatives to form ordered assemblies has been utilized to create organogels and honeycomb-patterned films. researchgate.net The specific architecture of these assemblies can often be tuned by external stimuli, such as the solvent composition. rsc.orgresearchgate.net
Synthesis of Polymeric and Oligomeric Systems Incorporating the Naphthalene Scaffold
Incorporating the robust and photophysically active naphthalimide unit into polymeric and oligomeric structures allows for the development of advanced functional materials with applications in organic electronics, sensing, and as fluorescent materials. nih.govmdpi.comucm.es
One successful strategy for creating such polymers is the polymerization of naphthalimide-containing monomers. For example, naphthalimide derivatives functionalized with a polymerizable group, such as a norbornene residue, can undergo ring-opening metathesis polymerization (ROMP). nih.gov This method allows for the synthesis of well-defined polymers with controlled molecular weights and the ability to form block copolymers. The resulting polynorbornenes exhibit bright fluorescence due to the incorporated naphthalimide chromophores and have good film-forming properties. nih.gov Other approaches involve the copolymerization of naphthalimide monomers containing vinyl groups with common monomers like acrylonitrile (B1666552) or styrene. psu.eduresearchgate.net
In the realm of organic electronics, the focus is often on creating conjugated oligomers and polymers where the naphthalimide unit acts as a strong electron acceptor. rsc.orgmdpi.com These materials are synthesized using palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling, to link naphthalimide units with electron-donating moieties like oligothiophenes. rsc.orgmdpi.com This donor-acceptor (D-A) architecture leads to materials with low bandgaps, making them suitable for use as semiconductors in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.orgmdpi.com The properties of these oligomers and polymers can be finely tuned by altering the nature of the donor unit, the linker between the donor and acceptor, and the substituents on the naphthalimide core. mdpi.com
| Monomer/Oligomer Type | Polymerization Method | Polymer/Oligomer Class | Key Application | Reference |
| Norbornene-functionalized naphthalimide | Ring-Opening Metathesis Polymerization (ROMP) | Fluorescent Polynorbornene | Fluorescent films, sensing | nih.gov |
| N-allyl-4-amino-1,8-naphthalimide | Free Radical Copolymerization | Fluorescent Acrylic Polymer | Fluorescent dyes for polymers | researchgate.netgoogle.com |
| Dibrominated oligothiophene-naphthalimide assembly | Palladium Cross-Coupling Polymerization | Donor-Acceptor Conjugated Polymer | Organic Thermoelectrics, OFETs | rsc.org |
| Thiophene-naphthalimide hybrids | Stille Cross-Coupling | Conjugated Oligomers | Organic Electronics | mdpi.com |
Applications in Advanced Chemical Research
Coordination Chemistry and Ligand Design
The 1,8-diaminonaphthalene (B57835) (DAN) framework is a cornerstone in ligand design due to the strategic positioning of its two amino groups, which can be readily modified to create bidentate or polydentate ligands capable of coordinating with a wide range of metal ions. The introduction of a bromine atom at the 4-position of this framework can further modulate the electronic properties and reactivity of the resulting ligands and their metal complexes.
The primary amino groups of 1,8-diaminonaphthalene and its derivatives are frequently used to synthesize Schiff base ligands through condensation reactions with various aldehydes and ketones. researchgate.netjcsp.org.pk These Schiff bases are effective chelating agents for transition metal ions, forming stable complexes with diverse geometries. For instance, a Schiff base synthesized from 1,8-diaminonaphthalene and salicylaldehyde (B1680747) has been used to prepare complexes with Co(II), Ni(II), Cu(II), and Cd(II). jcsp.org.pkresearchgate.net Characterization using techniques such as elemental analysis, IR and UV-Vis spectroscopy, and magnetic susceptibility measurements has been employed to elucidate their structures. researchgate.netresearchgate.net
Template synthesis, where the metal ion directs the condensation of precursors, has been utilized to create macrocyclic complexes. Novel cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II) macrocyclic complexes have been synthesized through the template condensation of 1,8-diaminonaphthalene and glyoxal (B1671930) in the presence of the respective metal salts. tandfonline.com Furthermore, the DAN ligand has been immobilized on functionalized magnetic nanoparticles, which are then used to coordinate with metal ions like copper(II), creating robust and magnetically separable catalysts. rsc.org
The characterization of these complexes confirms the coordination of the metal ions through the nitrogen atoms of the DAN-derived ligands, and in the case of Schiff bases, also through other donor atoms like phenolic oxygen. jcsp.org.pk The resulting complexes exhibit various geometries, as summarized in the table below.
| Metal Ion | Ligand Type | Proposed Geometry | Reference(s) |
| Co(II), Ni(II) | Schiff base (from 1,8-DAN and salicylaldehyde) | Square-planar | jcsp.org.pkresearchgate.net |
| Cu(II), Cd(II) | Schiff base (from 1,8-DAN and salicylaldehyde) | Tetrahedral | jcsp.org.pkresearchgate.net |
| Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Macrocycle (from 1,8-DAN and glyoxal) | Octahedral (inferred) | tandfonline.com |
| Cu(II) | 1,8-DAN on magnetic nanoparticles | Not specified | rsc.org |
Ligand Field Theory (LFT) provides a sophisticated model for understanding the bonding and electronic structure of coordination complexes by considering the interactions between metal and ligand orbitals. wikipedia.orglibretexts.org It is an extension of molecular orbital theory and is crucial for interpreting the spectroscopic and magnetic properties of these compounds. wikipedia.org
In complexes derived from 1,8-diaminonaphthalene Schiff bases, the electronic structure is determined by the coordination environment around the central metal ion. UV-Vis spectra of these complexes show bands attributed to π→π* transitions within the aromatic rings of the ligand and n→π* transitions associated with the azomethine (C=N) group. jcsp.org.pk Upon coordination to a metal ion, the position of the azomethine n→π* band typically shifts, indicating the involvement of the azomethine nitrogen in bonding. jcsp.org.pk
The 1,8-diaminonaphthalene (DAN) moiety is a key component in the development of advanced catalytic systems and reagents for stoichiometric transformations.
A notable application is the creation of polymer-supported catalysts. A palladium-poly(1,8-diaminonaphthalene) nanocomposite, synthesized via in-situ oxidative polymerization, has proven to be a highly efficient and phosphine-free catalyst for Heck coupling reactions. researchgate.net Similarly, copper(II) immobilized on DAN-coated magnetic nanoparticles serves as a highly active and recyclable catalyst for the oxidation of sulfides to sulfoxides and the oxidative coupling of thiols to disulfides using H₂O₂. rsc.org This same copper-based catalyst facilitates the one-pot synthesis of symmetrical sulfides from aryl halides and thiourea. rsc.org
In stoichiometric reactions, the DAN group is widely used as a robust protecting group for boron, forming compounds denoted as R-B(dan). This protection strategy enhances the stability of boronic acids, particularly against protodeboronation. acs.org Despite their stability, aryl-B(dan) compounds can participate directly in Suzuki-Miyaura cross-coupling reactions without the need to remove the protecting group. acs.org Furthermore, a bench-stable diboronic acid protected with two DAN units, B₂(dan)₂, has been synthesized and utilized for the copper-catalyzed borylation of styrenes. acs.orgnih.gov
| Catalytic System | Reaction Type | Key Features | Reference(s) |
| Pd-poly(1,8-DAN) nanocomposite | Heck reaction | Phosphine-free conditions, high efficiency | researchgate.net |
| Cu(II) on DAN-coated magnetic nanoparticles | Oxidation (sulfides, thiols), C-S coupling | Recyclable magnetic catalyst, uses H₂O₂ | rsc.org |
| Aryl-B(dan) / Pd catalyst | Suzuki-Miyaura coupling | DAN acts as a stabilizing group, direct use | acs.org |
| B₂(dan)₂ / Cu catalyst | Borylation of styrenes | Bench-stable borylating agent | acs.orgnih.gov |
Materials Science and Photophysical Investigations
In materials science, derivatives of the 4-bromo-1,8-naphthalene scaffold, specifically 4-bromo-1,8-naphthalimides synthesized from 4-bromo-1,8-naphthalic anhydride (B1165640), are highly valued for their exceptional photophysical properties. mdpi.com These properties, including strong emission, high quantum yields, and good photostability, make them ideal candidates for fluorescent probes and advanced supramolecular materials. mdpi.compsu.edu
The 4-bromo-1,8-naphthalimide structure is a versatile platform for designing "turn-on" fluorescent sensors. The core principle often involves a selective reaction at the C4-position, where the bromine atom is displaced. This substitution disrupts or alters the internal charge transfer (ICT) characteristics of the molecule, leading to a significant change in fluorescence intensity or color. nih.gov
A prominent example is the development of fluorogenic substrates for imaging enzyme activity. An N-hydroxyethyl derivative of 4-bromo-1,8-naphthalimide (HE-BrNaph) shows a remarkable fluorescence enhancement upon a glutathione (B108866) S-transferase (GST)-catalyzed substitution of the bromo group with glutathione. nih.gov This allows for the visualization of GST activity in living cells and can help distinguish cancer cells, which often overexpress certain GST isozymes, from normal cells. nih.gov
This scaffold has also been adapted for environmental and biological ion sensing. By incorporating recognition moieties, sensors for toxic heavy metal ions have been created. For instance, a chitosan-naphthalimide sensor derived from 4-bromo-1,8-naphthalic anhydride was developed for the detection of Hg²⁺, which triggers a significant fluorescence enhancement. rsc.org Water-soluble fluorescent probes based on β-cyclodextrin and naphthalimide have also been synthesized for the selective and sensitive detection of mercury ions in aqueous systems. researchgate.net
| Probe Type | Target Analyte | Sensing Mechanism | Reference(s) |
| HE-BrNaph | Glutathione S-Transferase (GST) | GST-catalyzed SNAr reaction at C4-Br leads to fluorescence turn-on | nih.gov |
| Chitosan-naphthalimide | Mercury (Hg²⁺) | Hg²⁺ binding induces fluorescence enhancement | rsc.org |
| β-cyclodextrin-naphthalimide | Mercury (Hg²⁺/Hg⁺) | Complexation with Hg ions leads to amplified "turn-on" fluorescence | researchgate.net |
| N-heteroaryl-1,8-naphthalimides | Water in organic solvents | Fluorescence is quenched by increasing solvent polarity (water content) | bohrium.com |
The ability of molecules to spontaneously organize into well-defined, ordered structures is a cornerstone of supramolecular chemistry and nanotechnology. Derivatives of 4-bromo-1,8-naphthalimide have been shown to be excellent building blocks for creating complex, functional assemblies.
Research has demonstrated that attaching glycan (sugar) units to the 4-bromo-1,8-naphthalimide core yields amphiphilic molecules that undergo self-assembly in polar solvents. worktribe.comnih.gov These glycosylated naphthalimides form complex and luminescent hierarchical aggregates. The resulting morphologies and sizes, which include spherical structures, are highly sensitive to the composition of the solvent medium and the precise chemical structure of the naphthalimide derivative. worktribe.comnih.gov
A particularly interesting feature of these systems is their potential for stimuli-responsiveness. In one study, the enzymatic cleavage of the glycosidic bond in the assembled structures led to a significant transformation in their morphology and structure. worktribe.comnih.gov This demonstrates a pathway toward creating dynamic supramolecular materials that can be altered or disassembled by a specific biological trigger, opening up possibilities for applications in drug delivery and smart materials.
Aggregation-Induced Emission (AIE) Phenomena in Derivatives
Certain derivatives of 1,8-naphthalimide (B145957), which can be synthesized from 4-bromo-1,8-naphthalic anhydride, have been shown to exhibit aggregation-induced emission (AIE). mdpi.commdpi.com AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in a poor solvent or in the solid state.
For instance, 4-phenyl-1,8-naphthalimide, synthesized from 4-bromo-1,8-naphthalic anhydride, is nearly non-fluorescent in dimethyl sulfoxide (B87167) (DMSO). However, the addition of water, an anti-solvent, triggers fluorescence, indicating AIE behavior. mdpi.com This phenomenon is attributed to the restriction of intramolecular rotation in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.
Similarly, a 4-amino-1,8-naphthalimide-Tröger's base fluorophore, TBNap-TPy, decorated with a phenyl-terpyridine moiety, has been synthesized and evaluated for its AIE properties. rsc.org The investigation of such derivatives is crucial for developing new fluorescent materials with applications in sensing and imaging. While some 1,8-naphthalimide derivatives exhibit AIE, it's important to note that not all do. For example, 4-allylamino-1,8-naphtalimide lacks AIE properties, making it unsuitable for solid-state chemosensing applications that rely on this phenomenon. mdpi.com
Optoelectronic Materials Precursors (Excluding Device Performance Data)
The versatility of 4-bromo-1,8-naphthalic anhydride as a starting material is further demonstrated by its use in the synthesis of various 1,8-naphthalimide derivatives. nih.gov These derivatives are of interest in the development of organic semiconductors and other functional materials.
Chemical Biology Research (Excluding Clinical Human Trial Data)
The structural scaffold of 4-bromo-1,8-diaminonaphthalene and its derivatives has found utility in the field of chemical biology, particularly in the design of molecular probes and labels.
Enzyme Substrate Analogues for Mechanistic Studies
Derivatives of 4-bromo-1,8-naphthalimide have been developed as fluorogenic substrates for studying enzyme activity. nih.gov For instance, an N-hydroxyethyl derivative of 4-bromo-1,8-naphthalimide, HE-BrNaph, displays a significant increase in fluorescence upon a glutathione S-transferase (GST)-catalyzed nucleophilic aromatic substitution (SNAr) reaction. nih.gov In this process, the bromo group is replaced by a glutathionyl group. This reaction is highly selective and does not occur non-enzymatically in the absence of GSTs. nih.gov
The change in fluorescence provides a direct readout of enzyme activity, allowing for the visualization of GST activity in living cells. nih.gov The ability to modify the N-substituent of the 4-bromo-1,8-naphthalimide core while retaining its susceptibility to enzymatic activity suggests that a range of such derivatives can be synthesized for mechanistic studies of different GST isozymes. nih.gov
Derivatization for Biomolecular Labeling Studies (Excluding Biological Activity/Toxicity)
The 1,8-naphthalimide scaffold, accessible from 4-bromo-1,8-naphthalic anhydride, is a well-established fluorophore used for labeling biomolecules. psu.edu The bromo-substituent at the 4-position offers a convenient handle for attaching the fluorophore to various molecules of interest through substitution reactions.
For example, 4-bromo-N-(2-aminoethyl)-1,8-naphthalimide can be synthesized and subsequently grafted onto polymers like chitosan. psu.edu This process involves the reaction of the amino group of the naphthalimide derivative with the polymer backbone. The resulting fluorescently labeled polymer can then be characterized to study its properties.
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of a compound. For 4-Bromo-1,8-diaminonaphthalene, 1H NMR would identify the number and electronic environment of hydrogen atoms. The spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) core and the protons of the two amino groups. The position (chemical shift), splitting pattern (multiplicity), and integration of these signals would confirm the substitution pattern.
13C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments. The signals for the carbon atom bonded to the bromine and those bonded to the amino groups would appear at characteristic chemical shifts.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of bonds. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching vibrations of the primary amine groups, typically appearing in the region of 3300-3500 cm-1. N-H bending vibrations would be observed around 1600 cm-1. Aromatic C-H stretching and C=C ring stretching vibrations would also be present, confirming the naphthalene core. The C-Br stretching vibration would appear at a lower frequency in the fingerprint region.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, ESI-MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the 79Br and 81Br isotopes). Analysis of the fragmentation pattern, where the molecule breaks into smaller charged fragments, can provide further structural information. Techniques like Electrospray Ionization (ESI-MS) would be suitable for this polar molecule.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the naphthalene aromatic system. The presence of the amino and bromo substituents would influence the position and intensity of these absorption maxima (λmax), providing insight into the electronic structure of the molecule.
Fluorimetry and Luminescence Spectroscopy for Photophysical Property Characterization
Fluorimetry and luminescence spectroscopy are used to study the emission of light from a molecule after it has absorbed light. Many naphthalene derivatives are known to be fluorescent. Characterization of this compound would involve measuring its fluorescence spectrum to determine its emission wavelength, quantum yield (the efficiency of the fluorescence process), and fluorescence lifetime. These photophysical properties are highly sensitive to the molecular structure and its environment.
Elemental Analysis (CHN) and Other Quantitative Methods
Elemental analysis is a crucial quantitative method used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages for this compound would be compared to the theoretically calculated values based on its chemical formula (C10H9BrN2) to confirm its elemental composition and purity.
Theoretical and Computational Studies of 4 Bromo 1,8 Diaminonaphthalene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.govarxiv.org It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. nih.gov By solving the Kohn-Sham equations, DFT can accurately determine molecular geometries, energies, and electronic properties. rsc.org
For molecules related to 4-Bromo-1,8-diaminonaphthalene, DFT calculations, often using the B3LYP functional, are employed to optimize the molecular geometry and analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. nih.govmdpi.comajchem-a.com
The distribution of these orbitals provides a map of the molecule's reactivity. For instance, in derivatives of 1,8-diaminonaphthalene (B57835), the HOMO is typically distributed across the naphthalene (B1677914) ring and the nitrogen atoms, indicating these are the primary sites for electrophilic attack. The LUMO is generally located over the aromatic ring system.
Another tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying positive (electron-poor) and negative (electron-rich) regions. Negative potential sites, typically found around electronegative atoms like nitrogen and bromine, are susceptible to electrophilic attack, while positive potential sites, often near hydrogen atoms, are targets for nucleophilic attack. nih.gov This analysis is crucial for predicting how the molecule will interact with other reagents. mdpi.com
Global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S), can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity profile. ajchem-a.com
| Parameter | Value (eV) for a related Schiff Base | Significance |
| EHOMO | -5.58 | Indicates electron-donating ability |
| ELUMO | -1.97 | Indicates electron-accepting ability |
| Energy Gap (ΔE) | 3.61 | Relates to chemical reactivity and stability |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the molecule's dynamic behavior, including its conformational changes and interactions with its environment. researchgate.net
For a molecule like this compound, MD simulations can elucidate the conformational flexibility arising from the peri-substituted naphthalene core. The proximity of the bromo and amino groups at the 1 and 8 positions introduces significant steric strain, which can cause the naphthalene ring to distort from planarity. nih.govcompchemhighlights.org MD simulations can track these distortions and the rotational freedom of the amino groups' N-H bonds. Analysis of the simulation trajectory, using metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can quantify the stability of different conformations and the flexibility of specific regions of the molecule.
Furthermore, MD is invaluable for studying intermolecular interactions. Simulations can model how this compound interacts with solvent molecules, forming hydrogen bonds via its amino groups. In condensed phases or aggregates, MD can reveal how multiple molecules arrange themselves through non-covalent interactions like hydrogen bonding and π-π stacking between the aromatic naphthalene rings. researchgate.net This information is critical for understanding the self-assembly processes that govern the formation of larger supramolecular structures. researchgate.netrsc.org
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemical calculations are highly effective at predicting various spectroscopic properties, providing a direct link between theoretical models and experimental data. scienceopen.com Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies, which correspond to the absorption bands observed in UV-visible spectroscopy. mdpi.comresearchgate.netarxiv.org
For aromatic systems like 1,8-naphthalimide (B145957) derivatives, which are structurally and electronically similar to this compound, TD-DFT calculations can predict the maximum absorption wavelength (λmax) with good accuracy. researchgate.netresearchgate.net Studies often show that the primary absorption band results from a π→π* electronic transition, typically from the HOMO to the LUMO. researchgate.net The accuracy of these predictions can be enhanced by including a solvent model, such as the Polarizable Continuum Model (PCM), which accounts for the effect of the solvent environment on the electronic transitions. researchgate.net
In addition to UV-Vis spectra, quantum calculations can predict other spectroscopic data. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic shielding tensors, which can be converted into the NMR chemical shifts (δ) observed in ¹H and ¹³C NMR spectroscopy. acs.org Comparisons between calculated and experimental spectra serve as a stringent test of the theoretical model and can aid in the definitive assignment of complex spectra. scienceopen.comacs.org
| Compound Class | Solvent | λmax (Experimental, nm) | λmax (Calculated, nm) | Method |
| 1,8-Naphthalimide | Ethanol (B145695) | 384 | 388 | TD-PBE0/6-311++G(2d,2p) |
| Chalcone Derivative | DMSO | 373 | 371.32 | TD-DFT/B3LYP |
Note: Data from related compounds are presented to illustrate the predictive accuracy of quantum chemical calculations for spectroscopic properties. scienceopen.comresearchgate.net
Reaction Pathway and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface (PES) that connects reactants to products. nih.gov A reaction pathway consists of energy minima, corresponding to stable reactants, intermediates, and products, and saddle points, which represent the transition states (TS). ucsb.eduvasp.at The transition state is the highest energy point along the reaction coordinate, and its energy relative to the reactants defines the activation energy barrier, which is a key determinant of the reaction rate. vasp.at
For reactions involving 1,8-diaminonaphthalene, such as its condensation with dicarbonyl compounds to form perimidines, DFT calculations can be used to investigate the proposed mechanism. researchgate.netscispace.com By optimizing the geometries of the reactants, proposed intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. researchgate.netscispace.com Computational methods like the nudged elastic band (NEB) or eigenvector-following algorithms are used to locate the precise geometry of the transition state. vasp.atyoutube.comscm.com
Once a transition state is located, a frequency calculation is performed to verify that it is a true first-order saddle point, characterized by having exactly one imaginary frequency. ucsb.eduscm.com The vibrational mode corresponding to this imaginary frequency represents the motion of the atoms along the reaction coordinate, confirming the connection between the reactant and product. ucsb.edu By comparing the calculated activation energies for different possible pathways, researchers can determine the most energetically favorable reaction mechanism. researchgate.netscispace.com
Modeling of Coordination and Supramolecular Interactions
Beyond covalent coordination, computational models are essential for studying the weaker, non-covalent forces that govern supramolecular chemistry. researchgate.netrsc.org These interactions include hydrogen bonding, halogen bonding, and π-π stacking. For this compound, modeling can predict how molecules self-assemble into larger ordered structures. Energy decomposition analysis (EDA) can be used to calculate the strength of these individual interactions and determine which forces are most important for stabilizing the supramolecular assembly.
Molecular docking is a specific type of modeling used to predict how a molecule binds to a larger macromolecule, such as a protein or DNA. nih.govresearcher.life For derivatives of 1,8-diaminonaphthalene, docking simulations can predict the preferred binding mode and estimate the binding affinity, providing insights into potential biological activity. researchgate.net These models are crucial in fields like drug design and materials science for the rational design of molecules with specific binding properties.
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes for Enhanced Yield and Selectivity
Currently, detailed and optimized synthetic protocols for 4-bromo-1,8-diaminonaphthalene are not extensively documented. The primary precursor for related compounds is often 4-bromo-1,8-naphthalic anhydride (B1165640). Future research could focus on the development of direct, high-yield, and selective methods for the synthesis of this compound. This could involve the selective bromination of 1,8-diaminonaphthalene (B57835). However, controlling the regioselectivity of this reaction to favor the 4-position would be a significant challenge due to the activating nature of the amino groups.
Alternative approaches could explore the reduction of 4-bromo-1,8-dinitronaphthalene. The selective reduction of the nitro groups to amines in the presence of a bromine atom would be a key step. Research into chemoselective reducing agents and reaction conditions that are compatible with the bromo-substituent would be crucial.
Furthermore, the development of catalytic methods, such as palladium-catalyzed amination of a dibromonaphthalene derivative, could offer a more controlled and efficient synthetic route. The challenge would lie in achieving selective mono-amination at the desired positions.
Table 1: Potential Synthetic Strategies for this compound
| Starting Material | Reagents and Conditions | Key Challenges |
| 1,8-Diaminonaphthalene | Brominating agent (e.g., NBS, Br₂) | Controlling regioselectivity to obtain the 4-bromo isomer. |
| 4-Bromo-1,8-dinitronaphthalene | Reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C) | Ensuring complete reduction of both nitro groups without dehalogenation. |
| 1,4-Dibromo-naphthalene derivative | Aminating agent (e.g., NH₃, NaN₃ followed by reduction) with a suitable catalyst | Achieving selective diamination at the 1 and 8 positions. |
Exploration of New Chemical Reactivity Pathways and Functionalizations
The reactivity of this compound is largely unexplored. The presence of two nucleophilic amino groups and a reactive C-Br bond suggests a multitude of potential chemical transformations.
The amino groups can be expected to undergo reactions typical of primary aromatic amines, such as diazotization, acylation, and Schiff base formation. These reactions could be utilized to introduce a wide range of functional groups, leading to a diverse library of derivatives with potentially interesting properties.
The bromine atom at the 4-position is a handle for various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, extending the π-conjugated system of the naphthalene (B1677914) core. This could lead to the development of novel dyes, fluorescent probes, and materials with interesting optoelectronic properties.
The unique peri-positioning of the two amino groups could also be exploited to form heterocyclic systems, such as perimidines, through condensation reactions with aldehydes, ketones, or carboxylic acids. The influence of the 4-bromo substituent on the formation and properties of these heterocyclic systems would be a key area of investigation.
Integration into Multi-Component Systems for Advanced Material Applications
The bifunctional nature of this compound, with its two amino groups and a bromo substituent, makes it an attractive candidate for incorporation into multi-component systems such as polymers and metal-organic frameworks (MOFs).
The diamino functionality could be used to synthesize polyamides, polyimides, or polyureas through condensation polymerization with suitable diacyl chlorides, dianhydrides, or diisocyanates. The bromine atom could then serve as a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.
In the context of MOFs, this compound could act as a functionalized organic linker. The amino groups could coordinate with metal ions to form the framework structure, while the bromo substituent would be available for further chemical modification within the pores of the MOF. This could lead to the development of MOFs with tailored properties for applications in gas storage, catalysis, and sensing.
Development of Next-Generation Analytical Probes and Sensors
Derivatives of 1,8-naphthalimide (B145957), which can be synthesized from 4-bromo-1,8-naphthalic anhydride, are well-known for their fluorescent properties and have been extensively used in the development of chemical sensors. It is plausible that derivatives of this compound could also exhibit interesting photophysical properties and serve as platforms for the design of novel analytical probes.
Future research could focus on synthesizing derivatives where the amino groups are functionalized with specific recognition moieties for analytes of interest, such as metal ions, anions, or biologically relevant molecules. The bromine atom could be used to attach other functional units or to tune the electronic properties of the molecule to optimize its sensing performance. The development of "turn-on" or ratiometric fluorescent sensors based on this scaffold would be a particularly promising avenue of research.
Advanced Computational Modeling for Predictive Chemistry and Materials Design
Given the limited experimental data on this compound, computational modeling could play a crucial role in predicting its properties and guiding future experimental work. Density Functional Theory (DFT) calculations could be employed to investigate the molecule's electronic structure, molecular geometry, and spectroscopic properties.
Computational studies could also be used to predict the reactivity of the different functional groups and to model the outcomes of various chemical reactions. This would allow for the rational design of synthetic routes and the prediction of the properties of novel derivatives.
Furthermore, molecular modeling could be used to simulate the incorporation of this compound into polymers and MOFs, providing insights into the structure and properties of these materials before their synthesis. This predictive approach could significantly accelerate the discovery of new materials with desired functionalities.
Sustainable and Scalable Research Methodologies
As with all chemical research, the development of sustainable and scalable methodologies for the synthesis and application of this compound and its derivatives is of paramount importance. Future research should focus on the use of green solvents, catalysts, and energy-efficient reaction conditions, such as microwave-assisted synthesis.
The development of one-pot or tandem reactions that minimize the number of synthetic steps and purification procedures would also contribute to the sustainability of the research. Furthermore, exploring the use of renewable starting materials and developing efficient recycling strategies for catalysts and reagents would be crucial for the long-term viability of any potential applications of this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Bromo-1,8-diaminonaphthalene, and how can reaction conditions be optimized?
- Methodology : The compound is often synthesized via condensation reactions. For example, 4-bromo-1,8-naphthalic anhydride can react with diamines under reflux in solvents like 2-methoxy ethanol. Key parameters include:
- Stoichiometry : A 1:1 molar ratio of anhydride to diamine precursor ensures minimal side products .
- Temperature : Reflux conditions (e.g., 24 hours at 100–120°C) are typical for complete conversion .
- Solvent selection : Polar aprotic solvents (e.g., 2-methoxy ethanol) enhance reactivity and yield .
- Purification : Ethanol washes effectively remove unreacted starting materials .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Look for aromatic proton signals in δ 6.6–8.3 ppm (integration confirms substitution patterns) and carbons near δ 120–155 ppm for naphthalene rings. Bromine substituents cause deshielding .
- Melting Point : A sharp melting point (e.g., 217–219°C for related anhydrides) confirms purity .
- Purity analysis : High-performance liquid chromatography (HPLC) or GC with >97% purity thresholds is advised for intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields or purity when synthesizing this compound derivatives?
- Methodology :
- Reproducibility checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere) to rule out environmental variability .
- Byproduct analysis : Use LC-MS or TLC to detect side products from incomplete substitution or bromine displacement .
- Cross-referencing literature : Compare NMR data with published spectra (e.g., NIST Chemistry WebBook) to confirm structural consistency .
Q. What role do the amino and bromo functional groups play in this compound’s application as a precursor for chelating polymers?
- Methodology :
- Functional group reactivity : The amino groups enable polymerization (e.g., oxidative polymerization with ammonium persulfate), while bromo substituents allow further functionalization (e.g., Suzuki coupling) .
- Adsorption studies : Poly(1,8-diaminonaphthalene) derivatives exhibit high adsorption capacity for metal ions (e.g., Rh³⁺, SeO₃²⁻) due to chelation via amine and π-electron systems. Kinetic studies (pseudo-second-order models) and thermodynamic parameters (ΔG, ΔH) should be evaluated .
Q. How can researchers design experiments to evaluate the environmental persistence or toxicity of this compound?
- Methodology :
- Ecotoxicity assays : Use Daphnia magna or algal growth inhibition tests to assess acute toxicity. Log KOW values (estimated via computational tools) predict bioaccumulation potential .
- Degradation studies : Perform photolysis or hydrolysis experiments under controlled pH/temperature, monitoring degradation products via HPLC-MS .
Safety and Handling
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodology :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin contact (skin sensitizer) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust/aerosols .
- Waste disposal : Classify as a toxic organic solid (UN 2811) and follow IMDG/ICAO guidelines for transport .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
